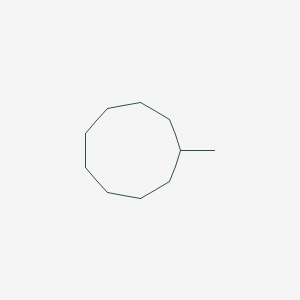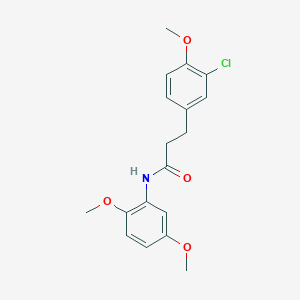
Cyclononane, methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclononane, methyl is a cyclic hydrocarbon compound with a nine-membered ring structure and a methyl group attached to one of the carbon atoms in the ring This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclononane, methyl can be synthesized through several methods. One common approach involves the cyclization of linear hydrocarbons under specific conditions. For example, the cyclization of nonane in the presence of a catalyst such as platinum or palladium can yield cyclononane. The methyl group can then be introduced through a substitution reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclononene, followed by methylation. The hydrogenation process typically involves the use of a metal catalyst such as nickel or platinum at elevated temperatures and pressures. The methylation step can be carried out using methyl chloride or methyl bromide in the presence of a base.
Análisis De Reacciones Químicas
Types of Reactions
Cyclononane, methyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclononanone, a ketone derivative.
Reduction: The compound can be reduced to form cyclononane, a fully saturated hydrocarbon.
Substitution: The methyl group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclononanone
Reduction: Cyclononane
Substitution: Various substituted cyclononane derivatives, depending on the reagent used.
Aplicaciones Científicas De Investigación
Cyclononane, methyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the conformational analysis and stability of medium-sized ring structures.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for more complex structures.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of cyclononane, methyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the nine-membered ring and the presence of the methyl group. The molecular targets and pathways involved vary based on the functional groups introduced during reactions.
Comparación Con Compuestos Similares
Cyclononane, methyl can be compared with other cycloalkanes such as cyclooctane and cyclodecane While all these compounds share a cyclic structure, this compound has a unique nine-membered ring that imparts distinct chemical properties
Similar Compounds
Cyclooctane: An eight-membered ring cycloalkane.
Cyclodecane: A ten-membered ring cycloalkane.
Cyclononane: The parent compound without the methyl group.
Propiedades
Número CAS |
874-99-7 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
methylcyclononane |
InChI |
InChI=1S/C10H20/c1-10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3 |
Clave InChI |
LFYYWGDFLAUSLV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)

![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)

![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)

![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)


![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)


![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
